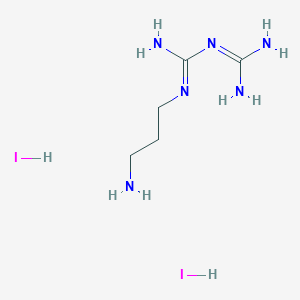
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide is a chemical compound that may have applications in various fields such as chemistry, biology, and medicine. Its structure suggests it could be involved in biochemical processes or used as a reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Step 1: Preparation of the guanidine derivative.
Step 2: Introduction of the aminopropyl group through a nucleophilic substitution reaction.
Step 3: Formation of the dihydroiodide salt by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Use of continuous flow reactors.
- Implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation may yield N-oxide derivatives.
- Reduction may yield amine derivatives.
- Substitution may yield various substituted guanidine derivatives.
科学的研究の応用
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways.
Medicine: Investigated for potential therapeutic effects or as a diagnostic tool.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
1-(Diethylamino)-2-(diaminomethylidene)guanidine: Similar structure with different substituents.
2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydrochloride: Similar compound with a different counterion.
Uniqueness
N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have unique properties due to its specific structure and counterion, which could influence its reactivity, solubility, and biological activity.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
IUPAC Name |
2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVOZKBKWQYGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN=C(N)N=C(N)N.I.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














